molecular formula C7H8BrNO B13556208 O-[(2-bromophenyl)methyl]hydroxylamine

O-[(2-bromophenyl)methyl]hydroxylamine

Cat. No.: B13556208
M. Wt: 202.05 g/mol
InChI Key: NAROWIGYQNQXHL-UHFFFAOYSA-N
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Description

O-(2-bromobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H8BrNO. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a hydroxylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-bromobenzyl)hydroxylamine typically involves the reaction of 2-bromobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of O-(2-bromobenzyl)hydroxylamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

O-(2-bromobenzyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzylamines, nitroso compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O-(2-bromobenzyl)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-bromobenzyl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen bonds in various substrates. This property makes it valuable in the synthesis of amines and other nitrogen-containing compounds. The molecular pathways involved include nucleophilic substitution and oxidative addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • O-benzylhydroxylamine
  • O-(diphenylphosphinyl)hydroxylamine
  • Hydroxylamine-O-sulfonic acid

Uniqueness

O-(2-bromobenzyl)hydroxylamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions.

Conclusion

O-(2-bromobenzyl)hydroxylamine is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it an important tool in organic synthesis, medicinal chemistry, and industrial production.

Properties

IUPAC Name

O-[(2-bromophenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAROWIGYQNQXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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